Dinitroisodurene
Overview
Description
Dinitroisodurene is a chemical compound with the molecular formula C10H12N2O4 . Its systematic name is 1,2,3,5-Tetramethyl-4,6-dinitrobenzene . It has an average mass of 224.213 Da and a monoisotopic mass of 224.079712 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography . This technique allows for the determination of the three-dimensional molecular structure of small molecule compounds at atomic resolution .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 359.4±37.0 °C at 760 mmHg, and a flash point of 170.0±19.3 °C . Its molar refractivity is 58.6±0.3 cm3, and it has 6 H bond acceptors and 0 H bond donors . Its polar surface area is 92 Å2 .Relevant Papers One relevant paper is “Alternating Linewidth Effect in the ESR Spectra of Anion Radicals of Dinitromesitylenes and ‐durenes” which discusses the ESR spectra of the aminodinitromesitylene, this compound, dinitromesitylene, and dinitrodurene anion radicals .
Scientific Research Applications
Electron Spin Resonance (ESR) Spectra Studies
Dinitroisodurene has been utilized in the study of electron spin resonance (ESR) spectra. Accurate measurements of line positions in ESR spectra of this compound anion radicals allowed for the calculation of dynamic frequency shifts. These findings align with the predictions of the "two-jump" model, which explains the phenomenon of alternating linewidths observed in the spectra of such radicals. This research contributes to the understanding of molecular behavior in various conditions, including changes due to solvent composition (Allendoerfer & Rieger, 1967).
Multiferroic Material Research
This compound's properties may be relevant in the context of multiferroic materials, which are compounds where magnetic properties are manipulated by electric fields and vice versa. These materials, including those like this compound, are of interest due to their transformative technological potential in various applications, from sensors to data storage technologies (Spaldin & Ramesh, 2019).
Properties
IUPAC Name |
1,2,3,5-tetramethyl-4,6-dinitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-6(2)9(11(13)14)8(4)10(7(5)3)12(15)16/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUTYKUIBRNYIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283506 | |
Record name | Dinitroisodurene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4674-22-0 | |
Record name | NSC31896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dinitroisodurene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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